1H-1,2,4-Triazole-3-sulfonamide, 5-(4-(3-ethylureido)phenyl)-
Description
IUPAC Nomenclature and Systematic Classification
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 1-ethyl-3-[4-(5-sulfamoyl-1H-1,2,4-triazol-3-yl)phenyl]urea . This nomenclature reflects the core triazole ring substituted with a sulfonamide group at position 3 and a phenylurea moiety at position 5. The systematic classification prioritizes the triazole backbone (1H-1,2,4-triazole) as the parent structure, with substituents described in ascending numerical order. The ethylureido group is appended to the para position of the phenyl ring, which itself is bonded to the triazole’s fifth carbon.
The compound is also recognized by several synonyms, including 5-(4-(3-ethylureido)phenyl)-1H-1,2,4-triazole-3-sulfonamide and DTXSID10197733 . Its CAS registry number (4922-95-6) and Beilstein reference (BRN 3009788) further facilitate unambiguous identification in chemical databases.
Molecular Formula and Stereochemical Analysis
The molecular formula C₁₁H₁₄N₆O₃S (molar mass: 310.34 g/mol) encapsulates the compound’s elemental composition. A tabular breakdown of its constituent atoms is provided below:
| Element | Quantity |
|---|---|
| Carbon | 11 |
| Hydrogen | 14 |
| Nitrogen | 6 |
| Oxygen | 3 |
| Sulfur | 1 |
Stereochemical analysis reveals no chiral centers in the molecule, as confirmed by the absence of stereodescriptors in its IUPAC name. However, conformational isomerism may arise from rotational restrictions around the urea linkage (N–C(=O)–N) and the triazole-phenyl bond. The ethylureido group’s orientation relative to the triazole ring could influence intermolecular interactions, particularly hydrogen bonding.
SMILES Notation and InChI Identifier Interpretation
The Simplified Molecular-Input Line-Entry System (SMILES) notation for this compound is CCNC(=O)NC1=CC=C(C=C1)C2=NNC(=N2)S(=O)(=O)N . This string encodes the following structural features:
- CCN : An ethyl group attached to a nitrogen atom.
- C(=O)N : A urea functional group.
- C1=CC=C(C=C1) : A para-substituted phenyl ring.
- C2=NNC(=N2) : The 1,2,4-triazole core.
- S(=O)(=O)N : A sulfonamide group.
The International Chemical Identifier (InChI) key, MLGPNLVHULUZJN-UHFFFAOYSA-N , serves as a unique digital fingerprint derived from the compound’s atomic connectivity and isotopic composition. The full InChI string incorporates layers for molecular formula, connectivity, and tautomeric state, ensuring precise chemical representation across databases.
Crystallographic Data and Conformational Isomerism
While explicit crystallographic parameters (e.g., unit cell dimensions, space group) for 1-ethyl-3-[4-(5-sulfamoyl-1H-1,2,4-triazol-3-yl)phenyl]urea are not publicly available, structural analogs provide insights into its likely solid-state behavior. For instance, 1-tosyl-1H-1,2,4-triazole exhibits a planar triazole ring with sulfonamide groups participating in N–H···O hydrogen bonds. These interactions often stabilize specific conformations, such as syn-periplanar arrangements between the sulfonamide and adjacent substituents.
In related urea-functionalized triazoles, the urea moiety adopts a trans configuration to minimize steric clashes, with NH groups acting as hydrogen bond donors to sulfonamide acceptors. Such interactions could promote the formation of extended hydrogen-bonded networks, influencing solubility and thermal stability. Conformational flexibility may persist in solution due to rotation around the C–N bonds of the urea and triazole-phenyl linkages, though intramolecular hydrogen bonding could restrict certain orientations.
The compound’s 3D structure, as modeled in PubChem, suggests a pseudo-planar geometry for the triazole ring, with the sulfonamide and phenylurea groups oriented orthogonally to minimize electronic repulsion. Computational studies of similar systems predict bond lengths of approximately 1.38 Å for the triazole C–N bonds and 1.45 Å for the sulfonamide S–N bond.
Properties
CAS No. |
4922-95-6 |
|---|---|
Molecular Formula |
C11H14N6O3S |
Molecular Weight |
310.34 g/mol |
IUPAC Name |
1-ethyl-3-[4-(5-sulfamoyl-1H-1,2,4-triazol-3-yl)phenyl]urea |
InChI |
InChI=1S/C11H14N6O3S/c1-2-13-10(18)14-8-5-3-7(4-6-8)9-15-11(17-16-9)21(12,19)20/h3-6H,2H2,1H3,(H2,12,19,20)(H2,13,14,18)(H,15,16,17) |
InChI Key |
MLGPNLVHULUZJN-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)NC1=CC=C(C=C1)C2=NNC(=N2)S(=O)(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthesis of the 1H-1,2,4-Triazole Core
The 1,2,4-triazole ring is typically synthesized via cyclization reactions involving hydrazine derivatives and appropriate nitrile or amidine precursors.
Hydrazine Hydrate Cyclization Method : A common approach involves reacting hydrazine hydrate with formamide derivatives or cyano-substituted precursors under controlled heating and pressure. For example, hydrazine hydrate reacts with formic acid esters and ammonium salts in a sealed autoclave, gradually heated to promote cyclization to 1H-1,2,4-triazole, followed by crystallization and purification steps to isolate the triazole core with high yield and purity.
N-Cyanoimidodithiocarbonate Route : Another method uses dimethyl N-cyanoiminodithiocarbonate reacting with primary sulfonamides in acetone with potassium carbonate, followed by treatment with hydrazine hydrate under reflux conditions. This sequence leads to cyclization forming the 1,2,4-triazole ring substituted at the 3-position with amino groups, which can be further functionalized.
Introduction of the Sulfonamide Group
The sulfonamide moiety is introduced by sulfonylation of the triazole amine or by using sulfonyl chlorides in the presence of a base.
Sulfonyl Chloride Coupling : The 5-amino-1H-1,2,4-triazole intermediate is reacted with substituted benzenesulfonyl chlorides or naphthalenesulfonyl chlorides in pyridine at room temperature overnight. The reaction mixture is then diluted with water and cooled to precipitate the sulfonamide-substituted triazole, which is filtered and purified.
This method allows for the introduction of various sulfonyl groups, tailoring the compound's properties.
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| 5-amino-1H-1,2,4-triazole + substituted benzenesulfonyl chloride | Pyridine, room temperature, overnight | Formation of 1-sulfonyl-3-amino-1H-1,2,4-triazoles |
Functionalization with 3-Ethylureido Phenyl Group
The 3-ethylureido substituent on the phenyl ring is typically introduced via urea formation reactions involving amines and isocyanates or carbamoyl chlorides.
Urea Formation : The 4-aminophenyl group attached to the triazole sulfonamide is reacted with ethyl isocyanate or ethyl carbamoyl chloride under mild conditions to form the 3-ethylureido substituent. This step is usually performed after the sulfonamide formation to ensure selective functionalization.
The reaction conditions involve stirring in an appropriate solvent such as dichloromethane or ethanol at room temperature or slightly elevated temperatures, followed by purification.
Integrated Synthetic Route Summary
The overall preparation of 1H-1,2,4-Triazole-3-sulfonamide, 5-(4-(3-ethylureido)phenyl)- involves:
- Cyclization to form the 1,2,4-triazole ring using hydrazine hydrate and cyano or formamide precursors under controlled heating and pressure.
- Sulfonylation of the triazole amine with substituted sulfonyl chlorides in pyridine to introduce the sulfonamide group.
- Urea functionalization of the para-aminophenyl substituent with ethyl isocyanate or equivalent reagents to install the 3-ethylureido group.
Research Findings and Yields
The hydrazine hydrate cyclization method yields 1,2,4-triazole cores with yields typically ranging from 60% to 90%, depending on reaction conditions and purification.
Sulfonylation reactions proceed efficiently at room temperature with yields often exceeding 80%, providing good selectivity and purity.
Urea formation steps generally achieve yields above 70%, with mild reaction conditions preserving the integrity of the triazole and sulfonamide functionalities.
Data Table: Typical Reaction Conditions and Yields
Chemical Reactions Analysis
Types of Reactions
1H-1,2,4-Triazole-3-sulfonamide, 5-(4-(3-ethylureido)phenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles, electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
Medicinal Chemistry
Antibacterial Activity
Research has shown that triazole derivatives exhibit significant antibacterial properties. A study highlighted the antibacterial efficacy of various 1,2,4-triazole derivatives against common bacterial strains such as E. coli and P. aeruginosa. Specifically, compounds with certain substituents on the phenyl ring demonstrated potent activity comparable to established antibiotics like ceftriaxone .
Anticancer Properties
Recent investigations into sulfonamide-triazole-glycoside hybrid derivatives have revealed promising anticancer activity. These compounds were synthesized and evaluated for their efficacy against cancer cell lines, indicating that modifications in the triazole structure can enhance therapeutic potential .
Pharmacological Insights
The compound's sulfonamide group contributes to its pharmacological profile by enhancing solubility and bioavailability. Studies have indicated that the incorporation of triazole rings can improve the pharmacokinetic properties of sulfonamides, making them suitable candidates for drug development .
Agricultural Applications
Herbicides Development
1H-1,2,4-Triazole-3-sulfonamide derivatives are being explored as intermediates for the synthesis of herbicides. The compound's ability to inhibit specific biochemical pathways in plants makes it a valuable candidate for developing effective herbicides . The synthesis process involves acylation and chlorination steps that yield various triazolo-pyrimidine derivatives with herbicidal activity.
Materials Science
Polymer Chemistry
The unique chemical structure of 1H-1,2,4-Triazole-3-sulfonamide allows it to be incorporated into polymer matrices. Research has demonstrated that these compounds can enhance the thermal stability and mechanical properties of polymers. This application is particularly relevant in the development of advanced materials for industrial use .
Data Table: Applications Overview
Case Studies
Case Study 1: Antibacterial Efficacy
In a controlled study, various 1H-1,2,4-triazole derivatives were screened for antibacterial activity. The results indicated that specific structural modifications significantly enhanced their effectiveness against multiple bacterial strains. This suggests a potential pathway for developing new antibiotics based on triazole structures.
Case Study 2: Anticancer Activity Evaluation
A series of sulfonamide-triazole hybrids were synthesized and tested against several cancer cell lines. The study found that certain modifications led to increased cytotoxicity and selectivity towards cancer cells over normal cells, highlighting the therapeutic potential of these compounds in oncology.
Mechanism of Action
The mechanism of action of 1H-1,2,4-Triazole-3-sulfonamide, 5-(4-(3-ethylureido)phenyl)- involves its interaction with specific molecular targets. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological processes .
Comparison with Similar Compounds
Bioactivity
- Antimicrobial Activity : The quinazoline-triazole hybrids () demonstrate significant antifungal activity, likely due to the electron-withdrawing chloroquinazoline group enhancing membrane penetration. In contrast, the target compound’s ethylureido group may prioritize solubility over direct antimicrobial effects unless paired with a bioactive scaffold .
- Enzyme Inhibition : Sulfonamide-containing triazoles (e.g., ) are frequently explored as enzyme inhibitors. The target compound’s sulfonamide group could similarly inhibit carbonic anhydrase or kinases, while the ethylureido substituent might fine-tune selectivity .
Stability
- Compounds with bulky hydrophobic groups (e.g., tert-butyl carbamate in ) show instability in gastric fluid due to hydrolysis. The target compound’s ethylureido group, being less sterically hindered, may confer better stability, though this requires experimental validation .
Biological Activity
1H-1,2,4-Triazole-3-sulfonamide, 5-(4-(3-ethylureido)phenyl)- is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications in treating various diseases.
Chemical Structure
The compound can be represented by the following chemical structure:
Overview of Biological Activities
1H-1,2,4-Triazole derivatives are known for their broad spectrum of biological activities, including:
- Antifungal
- Antibacterial
- Anticancer
- Antiviral
- Antiparasitic
These activities are largely attributed to the unique triazole ring structure which allows for interaction with various biological targets.
The biological activity of 1H-1,2,4-triazole derivatives can be attributed to several mechanisms:
Enzyme Inhibition
1H-1,2,4-Triazole-3-sulfonamide has been shown to inhibit enzymes such as carbonic anhydrase. This inhibition affects the reversible hydration of carbon dioxide, which is crucial in various physiological processes.
Antimicrobial Activity
The compound exhibits significant antimicrobial properties against a range of pathogens. For instance, it has been demonstrated to inhibit Mycobacterium tuberculosis by targeting acetohydroxyacid synthase (AHAS), a key enzyme in branched-chain amino acid biosynthesis essential for bacterial growth .
Anticancer Properties
Research indicates that this compound can induce apoptosis in cancer cells by modulating gene expression related to cell cycle regulation. The triazole ring facilitates interactions with DNA and proteins involved in these pathways .
Pharmacological Profile
A summary of the pharmacological activities and their corresponding mechanisms is provided in the table below:
Study 1: Antimicrobial Efficacy
A study conducted on a series of triazole compounds revealed that 1H-1,2,4-triazole derivatives demonstrated potent activity against resistant strains of bacteria such as MRSA. The minimum inhibitory concentration (MIC) values were significantly lower than those for standard antibiotics like vancomycin and ciprofloxacin, indicating superior efficacy .
Study 2: Anticancer Activity
In vitro studies showed that the compound inhibited the proliferation of various cancer cell lines. Notably, it induced apoptosis in breast cancer cells by activating caspase pathways and downregulating anti-apoptotic proteins .
Study 3: Enzyme Inhibition Studies
Research highlighted that 1H-1,2,4-triazole-3-sulfonamide effectively inhibited carbonic anhydrase activity. This inhibition was quantified using kinetic assays which demonstrated a competitive inhibition mechanism with a Ki value indicative of strong binding affinity.
Q & A
Basic: What are the optimized synthetic routes for 1H-1,2,4-triazole-3-sulfonamide derivatives, and how can reaction conditions be tailored for higher yields?
Methodological Answer:
The compound is synthesized via multi-step reactions. A common approach involves:
- Step 1: Reacting 4-amino-3,5-bis(2,4-dichlorophenoxy)-1,2,4-triazole with substituted benzaldehyde in absolute ethanol under reflux with glacial acetic acid as a catalyst (4–6 hours). Solvent removal under reduced pressure yields intermediates .
- Step 2: Sulfonamide introduction via nucleophilic substitution using sulfonyl chlorides in anhydrous acetone with K₂CO₃ as a base (room temperature, 12–24 hours) .
- Yield Optimization: Adjusting molar ratios (1:1.2 for aldehyde:triazole), solvent polarity (ethanol vs. DMF), and catalyst (e.g., pyridine for acid-sensitive steps) can improve yields from ~60% to >85% .
Basic: Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
Methodological Answer:
- IR Spectroscopy: Confirms sulfonamide (S=O stretching at 1150–1350 cm⁻¹) and triazole (C=N at 1500–1600 cm⁻¹) functional groups .
- ¹H/¹³C NMR: Aromatic protons (δ 7.2–8.1 ppm) and ethylureido groups (δ 1.2–1.4 ppm for CH₃, δ 3.3–3.5 ppm for NH) are diagnostic .
- LC-MS: Validates molecular weight (e.g., [M+H]⁺ at m/z 366.1) and purity (>95% by HPLC with C18 columns, acetonitrile/water gradient) .
Advanced: How can crystallographic software (e.g., SHELX) resolve structural ambiguities in this compound?
Methodological Answer:
- Data Collection: High-resolution X-ray diffraction (λ = 0.71073 Å, Mo-Kα) at 100 K to minimize thermal motion .
- SHELX Workflow:
- SHELXD: Phase determination via dual-space methods for non-centrosymmetric structures.
- SHELXL: Refinement with anisotropic displacement parameters for sulfonamide and triazole moieties.
- Validation: Check for R-factor convergence (<5%), electron density maps (no peaks >0.5 eÅ⁻³), and Hirshfeld surface analysis for intermolecular interactions .
- Challenges: Disordered solvent molecules require PART commands or SQUEEZE in PLATON .
Advanced: What in vitro assays are suitable for evaluating its anti-proliferative activity, and how should conflicting bioactivity data be addressed?
Methodological Answer:
- Assay Design:
- Data Contradictions:
Advanced: How does the compound’s stability vary under physiological conditions, and what degradation pathways dominate?
Methodological Answer:
- Stability Studies:
- Mitigation: Co-administration with protease inhibitors (e.g., PMSF) or structural modification (e.g., replacing urea with thiourea) enhances stability .
Advanced: How can structure-activity relationship (SAR) studies guide the design of analogs with improved efficacy?
Methodological Answer:
- Key Modifications:
- Computational Tools:
Advanced: How should researchers resolve contradictions in reported biological activity data across studies?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
